molecular formula C14H10Cl2O2 B6407536 2-(3,5-Dichlorophenyl)-6-methylbenzoic acid, 95% CAS No. 1261981-42-3

2-(3,5-Dichlorophenyl)-6-methylbenzoic acid, 95%

Cat. No.: B6407536
CAS No.: 1261981-42-3
M. Wt: 281.1 g/mol
InChI Key: XLAXJWIAOXKVRF-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-6-methylbenzoic acid, 95% (2-DCPMB) is a chemical compound that has been used in various scientific research applications. It is a white crystalline solid and is soluble in water. 2-DCPMB is used as an intermediate in the synthesis of various organic compounds and as a reagent for the determination of certain metals. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

2-(3,5-Dichlorophenyl)-6-methylbenzoic acid, 95% is a chemical compound that acts as an intermediate in the synthesis of various organic compounds. It has been used in the determination of certain metals, as well as in the synthesis of pharmaceuticals and agrochemicals. The mechanism of action of 2-(3,5-Dichlorophenyl)-6-methylbenzoic acid, 95% is not fully understood, but it is believed to involve the formation of reactive intermediates, such as radicals, which react with other molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Dichlorophenyl)-6-methylbenzoic acid, 95% have not been extensively studied. It is known to be a weak acid, and it is believed to have some antifungal and antibacterial properties. It is also believed to have some anti-inflammatory and analgesic effects. However, further research is needed to understand the full extent of its effects.

Advantages and Limitations for Lab Experiments

2-(3,5-Dichlorophenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easily available. It is also soluble in water and has a low toxicity. However, it is also a weak acid, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict the outcome of certain experiments.

Future Directions

The use of 2-(3,5-Dichlorophenyl)-6-methylbenzoic acid, 95% in scientific research is still in its infancy and there is much potential for further research. Some possible future directions include the development of new synthesis methods for 2-(3,5-Dichlorophenyl)-6-methylbenzoic acid, 95%, the development of new applications for 2-(3,5-Dichlorophenyl)-6-methylbenzoic acid, 95%, and the further exploration of its biochemical and physiological effects. Additionally, further research is needed to understand its mechanism of action and the potential risks associated with its use.

Synthesis Methods

2-(3,5-Dichlorophenyl)-6-methylbenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts reaction, in which an alkyl halide is reacted with an aromatic compound in the presence of a Lewis acid catalyst. Other methods include the Grignard reaction and the Wittig reaction.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-6-methylbenzoic acid, 95% has been used in a number of scientific research applications. It has been used as a reagent in the synthesis of organic compounds. It has also been used in the determination of certain metals, as well as in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers, in the production of dyes, and in the production of certain antibiotics.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-3-2-4-12(13(8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAXJWIAOXKVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691267
Record name 3',5'-Dichloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-42-3
Record name 3',5'-Dichloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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